Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate
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Overview
Description
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and an amino group attached to an ethyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate typically involves the reaction of ethyl bromoacetate with 4-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-fluoroaniline attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate can be compared with other similar compounds, such as:
- Ethyl (4-fluorophenyl)aminoacetate
- Ethyl (3-chloro-4-fluorophenyl)aminoacetate
- Ethyl (4-fluorophenyl)glyoxylate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. This compound is unique due to its specific arrangement of the ethyl ester and amino groups, which confer distinct reactivity and applications.
Properties
CAS No. |
84962-74-3 |
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Molecular Formula |
C12H16FNO2 |
Molecular Weight |
225.26 g/mol |
IUPAC Name |
2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C12H16FNO2/c1-3-14(8-12(15)16)9(2)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
InChI Key |
SKTVCJAZYRPEPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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